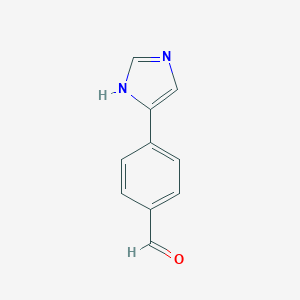

4-(1H-Imidazol-4-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

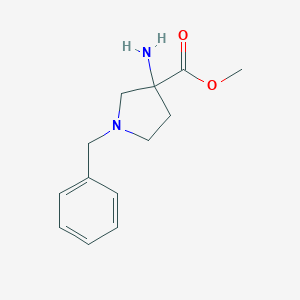

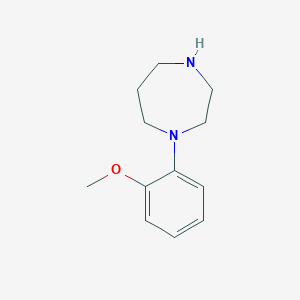

“4-(1H-Imidazol-4-yl)benzaldehyde” is a chemical compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . It is a solid substance and can be used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their wide range of applications . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through Claisen–Schmidt condensation .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an imidazole ring via a formyl group . The imidazole ring is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, are known to participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions . They can also react with other compounds like 4′-methylacetophenone through Claisen–Schmidt condensation to form novel compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 153-155 °C . Its molecular weight is 172.18 .

Scientific Research Applications

Benzimidazole and Its Derivatives

Benzimidazole derivatives, closely related to imidazole compounds, exhibit a broad spectrum of biological activities and have been extensively studied for their therapeutic potential. A comprehensive review highlights the significance of the benzimidazole nucleus in the development of drugs with antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant properties. This versatility underscores the importance of heterocyclic compounds like 4-(1H-Imidazol-4-yl)benzaldehyde in medicinal chemistry, offering a foundation for the synthesis of new therapeutic agents with improved efficacy and targeted actions (Babbar, Swikriti, & Arora, 2020).

Synthesis and Transformation of Phosphorylated Azoles

The synthesis and chemical transformations of phosphorylated azoles, including imidazole derivatives, have been systematically reviewed, revealing their significant chemical and biological properties. The methodologies for synthesizing these derivatives involve reactions with metallic derivatives of imidazole and phosphorus halides, among other processes. These compounds exhibit a wide range of biological activities, such as insectoacaricidal and antihypertensive effects, showcasing the scientific interest in exploring this compound and its derivatives for potential applications in various fields (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Variability in Chemistry and Properties of Benzimidazole Complexes

A review focusing on the compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and their complexes highlights the diverse preparation procedures and properties of these compounds. Their biological and electrochemical activities, along with their spectroscopic and magnetic properties, are discussed. This variability and the identification of research gaps suggest potential areas for future investigation, indicating the relevance of exploring derivatives of this compound for new applications in chemistry and biology (Boča, Jameson, & Linert, 2011).

Zeolite Imidazolate Frameworks (ZIFs)

The synthesis and applications of ZIFs, which include imidazolate linkers, have been extensively reviewed. These materials are utilized for various applications due to their fascinating properties, and the development of ZIF nanofibers via electrospinning opens new directions for research. This review suggests that compounds such as this compound could play a crucial role in the development of advanced materials with potential applications in catalysis, separation, and sensor technology (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).

Safety and Hazards

Future Directions

Imidazole derivatives, including “4-(1H-Imidazol-4-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry due to their diverse biological activities . They are key components in the development of new drugs . Therefore, the future directions in the study of “this compound” and its derivatives could involve further exploration of their therapeutic potentials and the development of novel synthetic methods .

Mechanism of Action

Target of Action

It has been used in the synthesis of various compounds that have shown significant activity against certain bacteria .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through a condensation reaction .

Biochemical Pathways

It is used in the synthesis of various compounds, which suggests it may play a role in several biochemical reactions .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones

Cellular Effects

The cellular effects of 4-(1H-Imidazol-4-yl)benzaldehyde are not well studied. It is known that imidazole derivatives can have significant effects on cellular processes

Molecular Mechanism

It is known that imidazole derivatives can interact with various biomolecules and influence gene expression

properties

IUPAC Name |

4-(1H-imidazol-5-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXECRQWEELXIAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595012 |

Source

|

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149169-88-0 |

Source

|

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

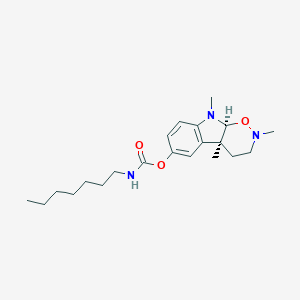

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)